2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride
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Overview
Description
2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is a chemical compound with the molecular formula C4H8ClF3N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The trifluoroethyl group plays a crucial role in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide
- 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrobromide
- 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydroiodide
Uniqueness
2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where such characteristics are desired .
Properties
IUPAC Name |
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c1-9-2-4(11)10-3-5(6,7)8;/h9H,2-3H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINZZWPTWXYFMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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